(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492052
InChI: InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m0/s1
SMILES:
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17492052

Molecular Formula: C9H7F3N2

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile -

Specification

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
IUPAC Name (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile
Standard InChI InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m0/s1
Standard InChI Key IPDNHENKSYKJGA-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1[C@H](CC#N)N)F)F)F
Canonical SMILES C1=CC(=C(C(=C1C(CC#N)N)F)F)F

Introduction

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound characterized by its amino and nitrile functional groups, along with a trifluorinated phenyl moiety. This compound belongs to the class of amino nitriles, which are of significant interest in medicinal chemistry and material science due to their unique structural features and potential biological activities. The molecular formula of this compound is C9H7F3N2, with a molecular weight of approximately 232.18 g/mol, although some sources may report slight variations in molecular weight due to differences in calculation or measurement methods .

Synthesis

The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile can be achieved through several methodologies, often requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Reagents used may include trifluoromethylating agents like trimethylamine N-oxide or other fluorinated compounds that facilitate the incorporation of fluorine atoms into the aromatic ring.

Potential Applications

This compound has potential applications in various fields, particularly in pharmaceutical research due to its unique structural features and potential biological activities. The trifluorinated phenyl group contributes to its lipophilicity and metabolic stability, making it a subject of interest for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile. A comparison highlighting their uniqueness is provided below:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrileC9H7F3N2Different stereochemistry at the chiral center
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrileC11H11FN2Contains a methyl group instead of trifluoromethyl
(R)-1-Amino-1-(trifluoromethyl)-cyclopropanecarboxylic acidC5H6F3NO2Cyclopropane ring structure

These comparisons illustrate how variations in substituents and stereochemistry can affect biological activity and chemical properties, which is crucial for designing compounds with targeted effects in drug development.

Research Findings and Future Directions

Quantitative data regarding binding affinities or kinetic parameters for (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile would typically be obtained through experimental assays in pharmacological studies. The compound's interactions at the molecular level are key to understanding its mechanism of action, which largely depends on its ability to participate in various chemical reactions such as nucleophilic substitution.

Future research directions may involve further structure optimization and in-depth studies to explore its potential applications fully. Given its unique properties, this compound represents a valuable addition to the toolkit of chemists working in organic synthesis and medicinal chemistry.

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